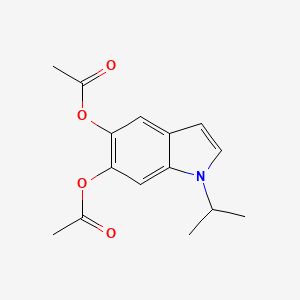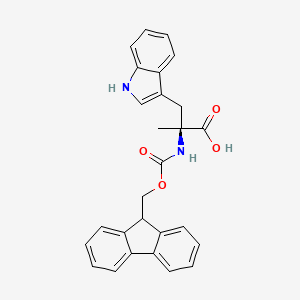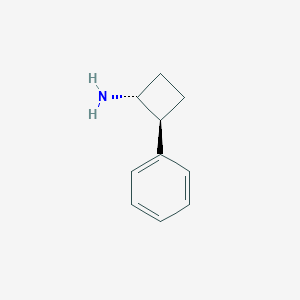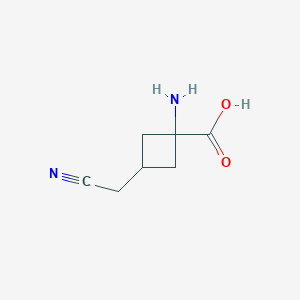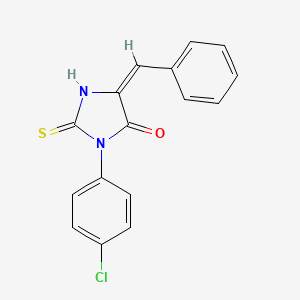![molecular formula C22H32BrFN2O3S B15219966 (S)-tert-Butyl 4-bromo-1-((R)-1,1-dimethylethylsulfinamido)-6-fluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15219966.png)
(S)-tert-Butyl 4-bromo-1-((R)-1,1-dimethylethylsulfinamido)-6-fluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N/A” is a hypothetical chemical entity used for illustrative purposes in various scientific contexts. It does not correspond to any specific known chemical compound but serves as a placeholder in discussions about chemical properties, reactions, and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Since “N/A” is a hypothetical compound, its synthetic routes and reaction conditions are not defined. in general, the preparation of chemical compounds involves a series of steps including the selection of starting materials, reaction conditions (temperature, pressure, solvents), and purification methods. For example, organic compounds might be synthesized through reactions such as nucleophilic substitution, electrophilic addition, or condensation reactions.
Industrial Production Methods
In an industrial context, the production of chemical compounds typically involves large-scale reactions carried out in reactors. The process includes raw material handling, reaction optimization, product isolation, and purification. Techniques such as distillation, crystallization, and chromatography are commonly used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: A reaction where the compound loses electrons.
Reduction: A reaction where the compound gains electrons.
Substitution: A reaction where one atom or group of atoms in the compound is replaced by another atom or group.
Addition: A reaction where atoms or groups are added to the compound without the loss of any atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., hydroxide ions). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction pathway and yield.
Major Products Formed
The major products formed from these reactions depend on the specific structure of “N/A” and the type of reaction it undergoes. For instance, oxidation might produce a ketone or aldehyde, while substitution could yield a derivative with a different functional group.
Scientific Research Applications
Chemistry
In chemistry, “N/A” could be used as a model compound to study reaction mechanisms, kinetics, and thermodynamics. It might also serve as a reference in computational chemistry for molecular modeling and simulations.
Biology
In biological research, “N/A” could be employed to investigate enzyme-substrate interactions, metabolic pathways, and the effects of chemical modifications on biological activity.
Medicine
In medicine, “N/A” could be a candidate for drug development, serving as a lead compound for the synthesis of new pharmaceuticals
Industry
In an industrial setting, “N/A” could be used to develop new materials, catalysts, or chemical processes. Its properties might be optimized for applications in manufacturing, energy production, or environmental remediation.
Mechanism of Action
The mechanism of action of “N/A” would depend on its specific molecular structure and the biological or chemical context in which it is used. Generally, the mechanism involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways, leading to the desired effect.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “N/A” would be other hypothetical or model compounds used for illustrative purposes. These might include “X/Y” or “A/B,” which serve similar roles in scientific discussions.
Uniqueness
The uniqueness of “N/A” lies in its versatility as a placeholder for various chemical entities. It allows scientists to discuss general principles and mechanisms without being constrained by the specific properties of a real compound.
Conclusion
While “N/A” is not a real chemical compound, it serves as a valuable tool in scientific education and research. By providing a flexible framework for discussing chemical properties, reactions, and applications, “N/A” helps to illustrate key concepts and facilitate understanding in various scientific fields.
Properties
Molecular Formula |
C22H32BrFN2O3S |
|---|---|
Molecular Weight |
503.5 g/mol |
IUPAC Name |
tert-butyl (1S)-4-bromo-1-(tert-butylsulfinylamino)-6-fluorospiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C22H32BrFN2O3S/c1-20(2,3)29-19(27)26-9-7-22(8-10-26)13-16-15(11-14(24)12-17(16)23)18(22)25-30(28)21(4,5)6/h11-12,18,25H,7-10,13H2,1-6H3/t18-,30?/m1/s1 |
InChI Key |
XRSHCRQDRLCWND-VITKDRCNSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C([C@H]2NS(=O)C(C)(C)C)C=C(C=C3Br)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2NS(=O)C(C)(C)C)C=C(C=C3Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-difluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B15219888.png)
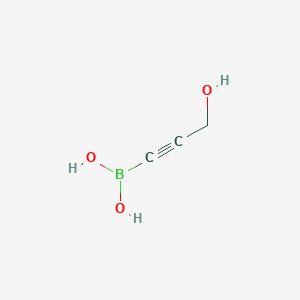
![(3R,3aR,3a1R,4R,7S,8aR)-3,3a,6-Trihydroxy-3a1-(hydroxymethyl)-4,7-dimethyl-7-((R)-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)-3a,3a1,4,7,8,8a-hexahydro-2H-cyclopenta[ij]isochromene-2,5(3H)-dione](/img/structure/B15219901.png)
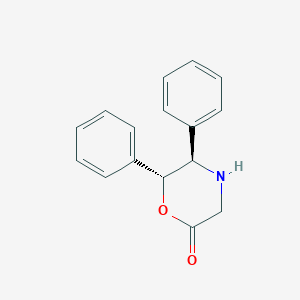
![2,2'-{[(6-Nitro-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B15219913.png)
![tert-Butyl (3-hydroxybicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B15219920.png)
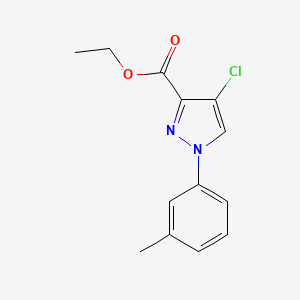
![Methyl 6-bromoimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B15219942.png)
